4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness
4-(3,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-8-3-4-10(5-9(8)2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
BETBURJLQYNRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNCC2C(=O)O)C |
Origin of Product |
United States |
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